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molecular formula C5H5ClN2O B1616945 5-Chloro-1-methylpyrimidin-2(1H)-one CAS No. 63331-06-6

5-Chloro-1-methylpyrimidin-2(1H)-one

Cat. No. B1616945
M. Wt: 144.56 g/mol
InChI Key: WVNYVHJOTMLDOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04395406

Procedure details

A mixture of 2-chloro-1,1,3,3-tetramethoxypropane (0.05 mol), N-methylurea (0.04 mol) in 10 N HCl (10 ml) in ethanol (100 ml) was allowed to stand at room temperature for 4 days. The reaction mixture was then evaporated, the residue dissolved in water (100 ml) and the pH of the solution adjusted to 8 by means of Na2CO3. The mixture was then extracted with chloroform (4×30 ml) and the dried (Na2SO4) extracts evaporated. The residue was recrystallised from acetone; yield 20%. The physical data for the product was identical to those measured for the compound as prepared by the method of Example 2.
Name
2-chloro-1,1,3,3-tetramethoxypropane
Quantity
0.05 mol
Type
reactant
Reaction Step One
Quantity
0.04 mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][CH:2]([CH:8](OC)OC)[CH:3](OC)OC.[CH3:13][NH:14][C:15]([NH2:17])=[O:16]>Cl.C(O)C>[CH3:13][N:14]1[CH:3]=[C:2]([Cl:1])[CH:8]=[N:17][C:15]1=[O:16]

Inputs

Step One
Name
2-chloro-1,1,3,3-tetramethoxypropane
Quantity
0.05 mol
Type
reactant
Smiles
ClC(C(OC)OC)C(OC)OC
Name
Quantity
0.04 mol
Type
reactant
Smiles
CNC(=O)N
Name
Quantity
10 mL
Type
solvent
Smiles
Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was then evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in water (100 ml)
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with chloroform (4×30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
extracts evaporated
CUSTOM
Type
CUSTOM
Details
The residue was recrystallised from acetone
CUSTOM
Type
CUSTOM
Details
as prepared by the method of Example 2

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
Smiles
CN1C(N=CC(=C1)Cl)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 20%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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